N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-18(13-24)23(25-22(26)10-8-16-5-3-2-4-6-16)29-21(15)12-17-7-9-19-20(11-17)28-14-27-19/h2-7,9,11H,8,10,12,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQRBXPAGISSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of cyano groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: May be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with proteins and enzymes, potentially leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Structural Similarities: Both compounds contain a cyano-substituted thiophene core.
- Synthesis: Prepared via a malononitrile-mediated cyclization in 1,4-dioxane with triethylamine, differing from the target compound’s likely multi-step synthesis involving amide coupling .
(b) Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate (7b)
- Functional Groups: Features an ester group instead of a cyano group, reducing electrophilicity but increasing hydrolytic stability.
- Applications : Such esters are often intermediates for further functionalization, contrasting with the target compound’s amide group, which is typically retained in final bioactive molecules .
Benzodioxole-Containing Analogues
(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Shared Motifs : The benzodioxole’s bioisostere, 1,3,4-oxadiazole, appears here. Both compounds use sulfanyl and propanamide linkers.
- Synthetic Routes : Prepared via multi-step protocols involving hydrazine hydrate (I), carbon disulfide (II), and DMF/LiH-mediated coupling (IV), similar to the likely amide-forming steps for the target compound .
Amide-Functionalized Analogues
(a) N-(4-Chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide (93)
- Structural Overlap : Both compounds have a propanamide backbone linked to aromatic systems.
- Key Distinction: Compound 93 replaces the thiophene core with a triazinoindole system, which may confer distinct π-stacking or intercalation properties.
Comparative Data Table
Research Findings and Implications
- Electrophilicity vs. Stability: The target compound’s cyano group may enhance reactivity compared to ester-containing analogues like 7b but could reduce metabolic stability .
- Hydrogen-Bonding Networks : The benzodioxole and amide groups likely facilitate crystal packing via C=O···H-N and π-π interactions, as observed in Etter’s graph-set analysis of hydrogen-bonded aggregates .
Biological Activity
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzodioxole moiety : This structure is known for its role in various biological activities.
- Cyano group : Often associated with increased reactivity and biological activity.
- Thienyl group : Contributes to the compound's unique properties.
The molecular formula is , with a molecular weight of approximately 398.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for various cellular functions.
- Gene Expression Alteration : The compound may alter gene expression patterns through interactions with transcription factors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported the anticancer potential of compounds with similar structures. For instance:
- In vitro studies demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cell lines by activating caspase pathways.
Antioxidant Properties
The presence of the benzodioxole moiety suggests antioxidant capabilities, which are vital for protecting cells from oxidative stress.
Anti-inflammatory Effects
Compounds containing thiophene rings have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related compounds. It was found that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Study 2: Antioxidant Activity
Research conducted by Smith et al. (2020) demonstrated that compounds similar to this compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in human cell lines .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
